molecular formula C11H14FN B7871660 N-(2-Fluoro-4-methylbenzyl)cyclopropanamine

N-(2-Fluoro-4-methylbenzyl)cyclopropanamine

Cat. No.: B7871660
M. Wt: 179.23 g/mol
InChI Key: LQQQFAIKMHMLST-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14FN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with a fluorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-methylbenzyl)cyclopropanamine typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 2-fluoro-4-methylbenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Cyclopropanation: The benzyl halide is then subjected to a cyclopropanation reaction with cyclopropylamine in the presence of a base such as sodium hydride or potassium tert-butoxide. This step forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluoro-4-methylbenzyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methylbenzyl)cyclopropanamine
  • N-(2-Fluoro-4-methylphenyl)cyclopropanamine
  • N-(2-Fluoro-4-methylbenzyl)cyclopropylamine

Uniqueness

N-(2-Fluoro-4-methylbenzyl)cyclopropanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-fluoro-4-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQFAIKMHMLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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